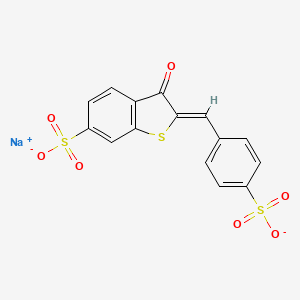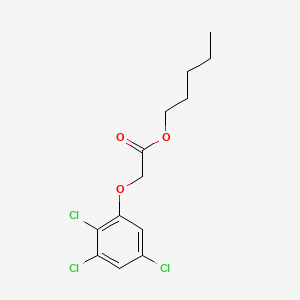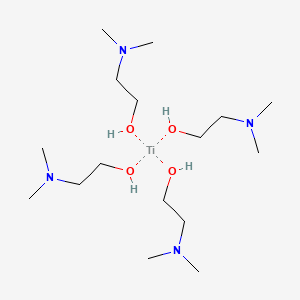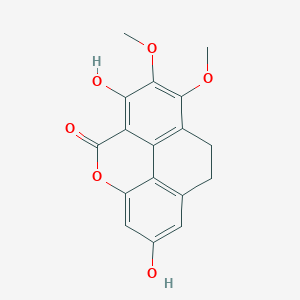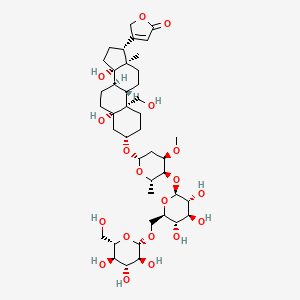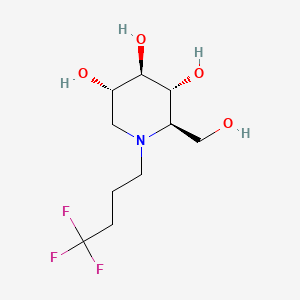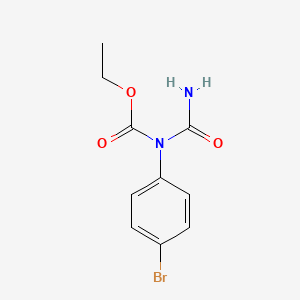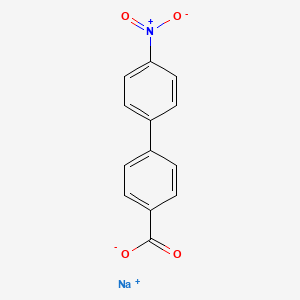
4'-Nitro-4-biphenylcarboxylic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Nitro-4-biphenylcarboxylic acid, sodium salt is an organic compound with the molecular formula C13H9NO4Na. It is a derivative of biphenyl, characterized by the presence of a nitro group (-NO2) and a carboxylic acid group (-COOH) on the biphenyl structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4’-Nitro-4-biphenylcarboxylic acid involves the nitration of biphenylcarboxylic acid. The process typically includes the following steps:
Nitration Reaction: Biphenylcarboxylic acid is treated with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures (120°C to 300°C).
Neutralization: The resulting nitro compound is then neutralized with sodium hydroxide to form the sodium salt of 4’-Nitro-4-biphenylcarboxylic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4’-Nitro-4-biphenylcarboxylic acid, sodium salt undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Ammonia, amines, or other nucleophilic reagents.
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products:
Amino Derivatives: Formed through reduction reactions.
Substituted Biphenyls: Formed through nucleophilic aromatic substitution.
Esters: Formed through esterification reactions.
Scientific Research Applications
4’-Nitro-4-biphenylcarboxylic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Nitro-4-biphenylcarboxylic acid, sodium salt involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
4’-Amino-4-biphenylcarboxylic Acid: A reduction product of 4’-Nitro-4-biphenylcarboxylic acid.
4’-Methoxy-4-biphenylcarboxylic Acid: A derivative with a methoxy group instead of a nitro group.
4’-Chloro-4-biphenylcarboxylic Acid: A halogenated derivative with a chlorine atom.
Uniqueness: 4’-Nitro-4-biphenylcarboxylic acid, sodium salt is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research .
Properties
CAS No. |
75578-76-6 |
|---|---|
Molecular Formula |
C13H8NNaO4 |
Molecular Weight |
265.20 g/mol |
IUPAC Name |
sodium;4-(4-nitrophenyl)benzoate |
InChI |
InChI=1S/C13H9NO4.Na/c15-13(16)11-3-1-9(2-4-11)10-5-7-12(8-6-10)14(17)18;/h1-8H,(H,15,16);/q;+1/p-1 |
InChI Key |
WDACMVJEXTWOAP-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


